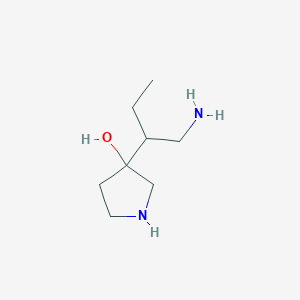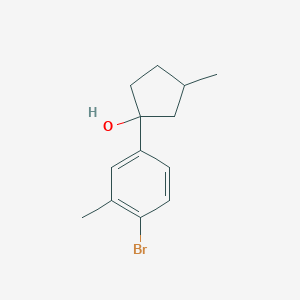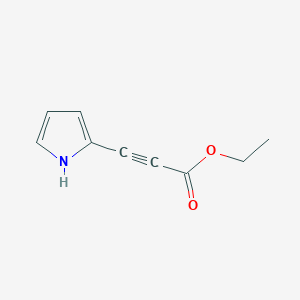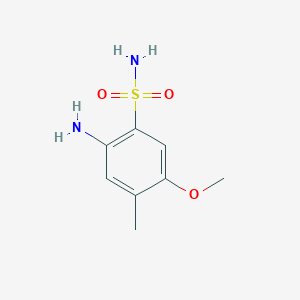
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S It is a derivative of benzene, featuring amino, methoxy, methyl, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-2-methoxyaniline, followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino and methoxy groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives.
科学研究应用
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the methoxy group.
2-Amino-5-methylbenzenesulfonamide: Similar structure but lacks the methoxy group.
2-Methoxy-5-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
2-Amino-5-methoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility, stability, and overall effectiveness in various applications.
属性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
2-amino-5-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-5-3-6(9)8(14(10,11)12)4-7(5)13-2/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI 键 |
KAUSZQBNQOOMBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


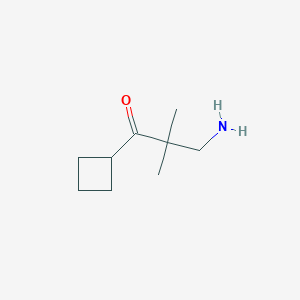
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
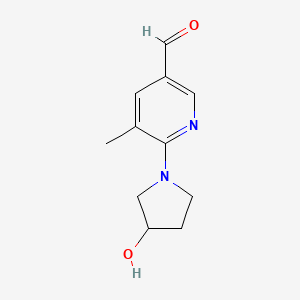
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


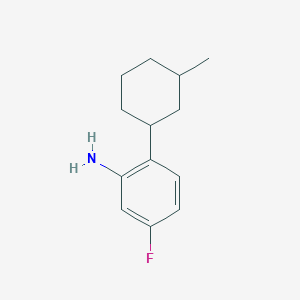
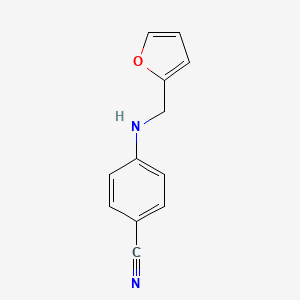

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
